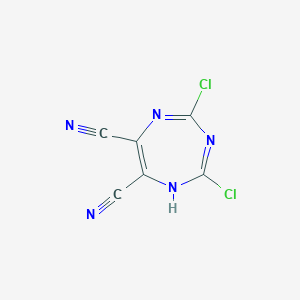![molecular formula C9H6Cl4OS B14226666 Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester CAS No. 534572-34-4](/img/structure/B14226666.png)
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester is an organosulfur compound It is a derivative of ethanethioic acid, where the hydrogen atoms are replaced by chlorine atoms and the ester group is substituted with a 4-chlorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester typically involves the reaction of ethanethioic acid with trichloromethyl chloroformate and 4-chlorobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioacetic acid:
S-Phenyl thioacetate: Another ester of thioacetic acid, used in similar applications.
Uniqueness
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester is unique due to the presence of both trichloro and 4-chlorophenylmethyl groups, which impart distinct chemical properties and reactivity compared to other thioacetic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
534572-34-4 |
|---|---|
Formule moléculaire |
C9H6Cl4OS |
Poids moléculaire |
304.0 g/mol |
Nom IUPAC |
S-[(4-chlorophenyl)methyl] 2,2,2-trichloroethanethioate |
InChI |
InChI=1S/C9H6Cl4OS/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4H,5H2 |
Clé InChI |
HNYCZRNUMWKVFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC(=O)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
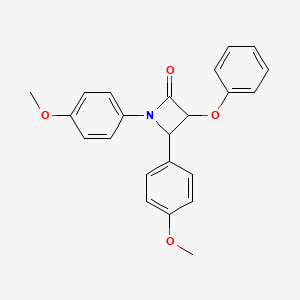
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
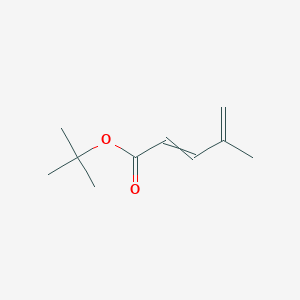

![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)

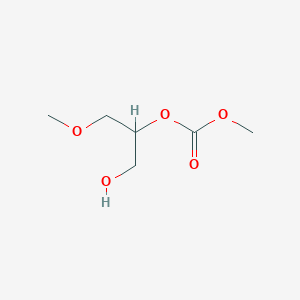

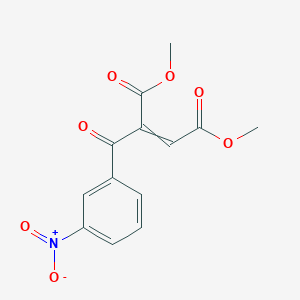

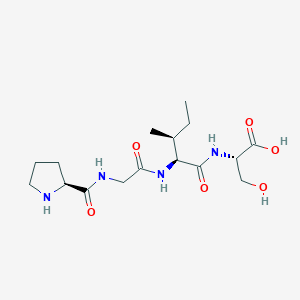
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
